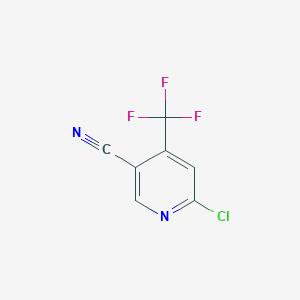

6-Chloro-4-(trifluoromethyl)nicotinonitrile

Description

6-Chloro-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 and a molecular weight of 206.55 g/mol . This compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position on a nicotinonitrile ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQLUANSPBCUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., DMF), elevated temperature.

Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether), low temperature.

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water), ambient temperature.

Major Products Formed

Substitution: Formation of substituted derivatives with various functional groups.

Reduction: Formation of corresponding amines.

Oxidation: Formation of oxides or other oxidized derivatives.

Scientific Research Applications

Chemistry

6-Chloro-4-(trifluoromethyl)nicotinonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances reactivity and solubility, making it an ideal candidate for various chemical transformations.

The compound has been studied for its potential biological activities, particularly its interactions with biological molecules such as enzymes and receptors. Notable applications include:

- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further studies in drug development.

- Nicotinic Acetylcholine Receptors (nAChRs): Preliminary studies suggest that it may act as a ligand for nAChRs, influencing neurotransmission and offering potential therapeutic benefits in neurological disorders.

Medicinal Chemistry

As a precursor in drug synthesis, this compound is explored for its therapeutic properties. Its modifications can lead to derivatives with enhanced pharmacological profiles, targeting conditions such as cancer and neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated its potential to induce apoptosis (programmed cell death), suggesting that it could be developed into an effective anticancer agent.

Case Study 2: Neuropharmacology

Research focusing on the interaction of this compound with nAChRs highlighted its ability to modulate neurotransmitter release. This property positions it as a promising candidate for developing treatments for cognitive disorders and addiction .

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Conclusion

This compound is a valuable compound in various scientific research fields due to its unique chemical properties and versatility. Its synthesis, chemical reactions, and applications make it an important intermediate in medicinal chemistry, agrochemicals, material sciences, and analytical chemistry.

Biological Activity

6-Chloro-4-(trifluoromethyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of chlorine and trifluoromethyl groups, suggests a range of interactions with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : CHClFN

- Molecular Weight : 206.55 g/mol

- CAS Number : 1201187-18-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group enhances its binding affinity towards target proteins, which can lead to modulation of biological pathways involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

| Salmonella typhimurium | 100 µg/mL |

These findings suggest that the compound could be developed into an antibacterial agent, particularly against Gram-negative bacteria.

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound possesses anti-inflammatory effects. It has been shown to reduce inflammation markers in animal models, indicating its potential as a therapeutic agent for inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Cytotoxicity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines, including MCF-7 (breast cancer). The results indicate that the compound exhibits dose-dependent cytotoxicity:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.4 |

| Hek293 | 22.3 |

This suggests that the compound may have potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Case Studies and Research Findings

-

Study on Antibacterial Properties :

A study published in a peer-reviewed journal assessed the antibacterial activity of various derivatives of nicotinonitrile, including this compound. The compound was found to inhibit bacterial growth effectively, particularly against E. coli and S. aureus, supporting its potential as a lead compound in antibiotic development . -

Anti-inflammatory Mechanism :

Another research article explored the anti-inflammatory effects of this compound through in vivo experiments. The results indicated significant reductions in inflammatory markers when administered to models of acute inflammation . This study provided insights into the molecular pathways affected by the compound, including NF-kB signaling. -

Cytotoxicity Assessment :

A comprehensive evaluation of cytotoxicity was conducted on several cancer cell lines, revealing that this compound exhibited selective toxicity towards cancer cells while sparing normal cells . Molecular docking studies suggested potential interactions with key proteins involved in cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.